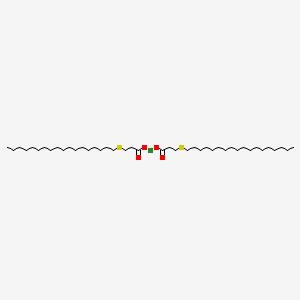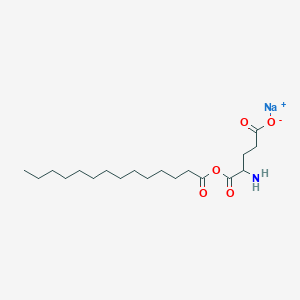
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate typically involves the reaction of myristic acid with glutamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where myristic acid and glutamic acid are reacted in the presence of a base, such as sodium hydroxide. The reaction mixture is then purified through various techniques, including crystallization and filtration, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the cosmetic industry as an ingredient in skincare and haircare products.
Mécanisme D'action
The mechanism of action of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate involves its interaction with cell membranes. As a surfactant, it reduces surface tension, allowing for better penetration and interaction with biological membranes. This property makes it useful in various applications, including drug delivery and cosmetic formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant commonly used in cosmetics and personal care products.
Sodium Cocoyl Glutamate: Similar in structure and function, used in mild cleansing formulations.
Sodium Stearoyl Glutamate: Used in emulsifying and stabilizing formulations.
Uniqueness
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate is unique due to its specific fatty acid chain length (tetradecanoyl) and its combination with glutamic acid, providing specific surfactant properties that are beneficial in cosmetic formulations .
Propriétés
Numéro CAS |
38754-83-5 |
|---|---|
Formule moléculaire |
C19H34NNaO5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)25-19(24)16(20)14-15-17(21)22;/h16H,2-15,20H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
MEPWGWOLTUCULL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)
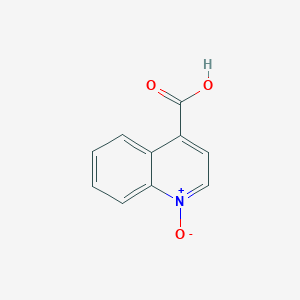

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)


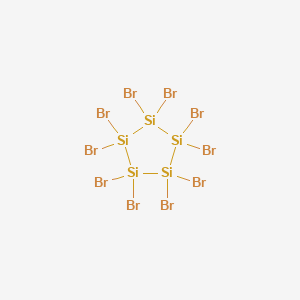
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
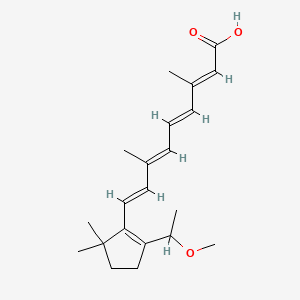
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
